molecular formula C14H15NO2 B1347550 1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid CAS No. 724744-76-7

1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid

Cat. No.: B1347550
CAS No.: 724744-76-7
M. Wt: 229.27 g/mol
InChI Key: MZWAEZCLYPDAIQ-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative featuring a carboxylic acid group at position 3, with ethyl, methyl, and phenyl substituents at positions 1, 2, and 5, respectively. Its molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.24 g/mol.

Properties

IUPAC Name

1-ethyl-2-methyl-5-phenylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-15-10(2)12(14(16)17)9-13(15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWAEZCLYPDAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=C1C2=CC=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357378
Record name 1-Ethyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724744-76-7
Record name 1-Ethyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (Key Intermediate)

This ethyl ester is a direct precursor to the carboxylic acid target and is synthesized via the Paal-Knorr pyrrole synthesis:

  • Starting Materials:

    • Ethyl 2-acetyl-4-oxopentanoate (a β-dicarbonyl compound)
    • Aniline or substituted anilines (for phenyl substitution at position 5)
  • Reaction Conditions:

    • Reflux in acetic acid at 120 °C for approximately 18 hours
    • Cyclization occurs to form the pyrrole ring with ester functionality at position 3
  • Yield: Approximately 83% for the ethyl ester intermediate.

Hydrolysis to 1-Ethyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid

  • Procedure:

    • The ethyl ester is refluxed in a mixture of aqueous 10% sodium hydroxide and ethanol for 3-4 hours.
    • After cooling, the solution is acidified to pH 3 with 10% hydrochloric acid, precipitating the carboxylic acid.
    • The precipitate is filtered, washed, and dried under vacuum.
  • Yield: High yields reported, e.g., 95% for related 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid analogs.

N-Ethylation (Introduction of Ethyl Group at Nitrogen)

  • Method:

    • Alkylation of the pyrrole nitrogen can be achieved by reacting the pyrrole-3-carboxylic acid or its ester with ethyl halides (e.g., ethyl bromide) under basic conditions.
    • Alternatively, reductive alkylation or other N-alkylation methods may be employed depending on substrate sensitivity.
  • Notes:

    • Careful control of reaction conditions is necessary to avoid over-alkylation or side reactions.
    • Purification typically involves recrystallization or chromatographic techniques.

Alternative Synthetic Routes

  • Cyclization Using Tosylmethyl Isocyanide (TosMIC):

    • Cyclization of acrylate intermediates with TosMIC can yield substituted pyrrole esters, which can be further modified.
    • This method allows for diverse substitution patterns but may require multiple steps.
  • Multi-step Synthesis from Vinyl Acetate Derivatives:

    • Bromination and subsequent reaction with ethyl acetoacetate followed by Vilsmeier formylation and chlorination can produce substituted pyrrole carboxylic acids, which can be converted to the target compound.

Summary Table of Preparation Methods

Step Starting Material(s) Reaction Conditions Product Yield Notes
1 Ethyl 2-acetyl-4-oxopentanoate + Aniline Reflux in acetic acid, 120 °C, 18 h Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate ~83% Paal-Knorr pyrrole synthesis
2 Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate Reflux in 10% NaOH (aq) + ethanol, 3-4 h; acidify to pH 3 This compound ~95% (analogous compounds) Hydrolysis of ester to acid
3 Pyrrole-3-carboxylic acid or ester N-alkylation with ethyl halide under basic conditions N-Ethyl substituted pyrrole carboxylic acid Variable Requires optimization to avoid side reactions
4 Acrylate intermediates + TosMIC Cyclization under controlled conditions Substituted pyrrole esters Moderate to good Alternative route for diverse substitution

Research Findings and Notes

  • The Paal-Knorr synthesis remains the most reliable and widely used method for constructing the pyrrole ring with desired substituents, including the phenyl group at position 5 and methyl at position 2.

  • Hydrolysis of the ethyl ester to the carboxylic acid is straightforward and high-yielding under basic reflux conditions, followed by acidification.

  • N-Ethylation is a critical step to obtain the 1-ethyl substitution; however, literature specific to this exact compound is limited, and standard N-alkylation protocols are adapted.

  • Alternative synthetic routes involving TosMIC and multi-step halogenation/formylation sequences provide access to related pyrrole carboxylic acids but are more complex and less direct.

  • Purification typically involves filtration of precipitates, recrystallization, and vacuum drying to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring .

Scientific Research Applications

1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs from the provided evidence, focusing on ring systems, substituents, functional groups, and inferred properties.

Structural and Functional Group Analysis

Key Observations

Ring System Differences
  • Pyrrole vs. Pyrazole :
    • The target compound’s pyrrole ring contains one nitrogen atom , contributing to a 6π-electron aromatic system. Pyrazole analogs (e.g., ) feature two adjacent nitrogen atoms , enhancing polarity and hydrogen-bonding capacity. This difference influences solubility, with pyrazoles generally exhibiting higher aqueous solubility than pyrroles.
Substituent Effects
  • Positional Variations: In the pyrazole derivative from , the ethyl group is at position 2, whereas the target compound’s ethyl group occupies position 1. The phenyl group at position 5 (common in both the target and ) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Functional Group Impact: The carboxylic acid group in the target and pyrazole analogs enables salt formation, improving stability and solubility in basic conditions.
Molecular Weight and Bioavailability
  • The target compound’s higher molecular weight (229.24 g/mol vs. 216.24 g/mol for ) may reduce passive diffusion across biological membranes, impacting bioavailability. Smaller analogs, such as the pyrazole derivative in (168.19 g/mol), could exhibit more favorable pharmacokinetics.

Biological Activity

1-Ethyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid (CAS No. 724744-76-7) is a heterocyclic compound characterized by its unique pyrrole structure, which includes an ethyl group, a methyl group, and a phenyl group attached to the pyrrole ring. The molecular formula for this compound is C14H15NO2, with a molar mass of approximately 229.27 g/mol. This compound's biological activity has garnered interest in various fields, particularly in medicinal chemistry and pharmacology.

Anti-inflammatory and Analgesic Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory and analgesic properties. These effects are critical in the development of new treatments for pain and inflammatory diseases. The structural features of the compound may facilitate interactions with biological targets involved in inflammatory pathways.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological macromolecules such as proteins and enzymes. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding, influencing various biochemical pathways essential for its therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC14H15NO2Contains a pyrrole ring; potential anti-inflammatory activity
Ethyl 2-methyl-5-phenylnicotinateC14H15NO2Contains a pyridine ring; explored for different biological activities
2-Methyl-5-phenylnicotinic acidC13H13NO2Pyridine derivative with carboxylic acid; varying biological activity

This comparison highlights the unique structural characteristics of this compound that may contribute to its distinct biological activity profile.

Study on Antimicrobial Activity

In a study examining the antimicrobial properties of pyrrole derivatives, several compounds were tested against MRSA and other pathogens. Although specific data on this compound was not available, related compounds demonstrated significant antibacterial activity with MIC values indicating strong efficacy against resistant strains . This suggests that further exploration of this compound could yield valuable insights into its potential as an antimicrobial agent.

Investigation into Anti-inflammatory Properties

A recent study focused on the anti-inflammatory effects of various pyrrole derivatives found that certain structural modifications enhanced their efficacy in reducing inflammation markers in vitro. While direct data on this compound was not detailed, its structural similarities to effective compounds indicate it may exhibit comparable anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 1-Ethyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid?

  • Methodology :

  • ¹H-NMR : Confirm substituent positions and purity. For example, ethyl and methyl groups exhibit characteristic splitting patterns (e.g., δ 1.32 ppm for ethyl CH₃ and δ 2.22 ppm for methyl groups in analogous compounds) .
  • IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrrole ring vibrations (~3100 cm⁻¹ for N-H) .
  • Mass Spectrometry : Determine molecular weight (e.g., ESIMS for [M+1] peaks) and fragmentation patterns to verify structural integrity .
    • Validation : Cross-reference spectral data with computational studies (e.g., DFT calculations for optimized geometries and electronic properties) .

Q. What synthetic routes are reported for preparing this compound?

  • Key Steps :

Condensation Reactions : React ethyl 3-methyl-1H-pyrrole-2-carboxylate with substituted benzoyl chlorides under anhydrous conditions (e.g., THF, 0°C to room temperature) .

Functionalization : Introduce the phenyl group via Suzuki coupling or Friedel-Crafts alkylation, depending on precursor availability .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and verify purity via elemental analysis (≥98% by GC) .

  • Challenges : Monitor for byproducts like regioisomers; optimize reaction time and temperature to suppress side reactions .

Q. What safety precautions are critical when handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritancy .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services. Avoid aqueous release due to unknown ecotoxicity .

Advanced Research Questions

Q. How can contradictions in spectral data interpretation be resolved during structural elucidation?

  • Strategies :

  • Multi-Technique Validation : Combine ¹H/¹³C NMR, HSQC, and HMBC to assign ambiguous signals (e.g., distinguishing pyrrole N-H from carboxylic protons) .
  • Computational Aids : Perform DFT-based chemical shift predictions (e.g., using Gaussian or ORCA) to validate experimental NMR assignments .
  • Crystallography : If crystalline, obtain X-ray diffraction data to unambiguously confirm bond lengths and angles .

Q. What strategies improve synthetic yield and selectivity for this compound?

  • Optimization Approaches :

  • Catalysis : Use Pd catalysts for Suzuki-Miyaura coupling to enhance phenyl group incorporation efficiency .
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates in condensation steps .
  • Temperature Control : Lower reaction temperatures (<0°C) to minimize decomposition of acid-sensitive intermediates .
    • Yield Monitoring : Track reaction progress via TLC and isolate pure product using preparative HPLC if necessary .

Q. How can researchers design pharmacological studies to evaluate this compound’s bioactivity?

  • Experimental Design :

  • In Vitro Assays : Test COX-1/COX-2 inhibition for anti-inflammatory potential (IC₅₀ determination) .
  • In Vivo Models : Use rodent carrageenan-induced paw edema or acetic acid writhing tests for analgesic activity .
  • Toxicity Screening : Assess ulcerogenic activity in gastric mucosa models (e.g., rat stomach histopathology post-administration) .
    • Data Interpretation : Compare results with structurally similar derivatives (e.g., pyrazole or thiophene analogs) to establish SAR trends .

Q. What are the knowledge gaps in understanding this compound’s environmental impact?

  • Research Needs :

  • Biodegradability : Conduct OECD 301 tests to assess aerobic degradation in water/soil .
  • Bioaccumulation : Measure logP (octanol-water) experimentally; predicted values may underestimate lipophilicity due to the carboxylic acid group .
  • Ecotoxicology : Perform algal growth inhibition (OECD 201) and Daphnia acute toxicity assays to establish LC₅₀/EC₅₀ values .

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